

Dihydrojasmane vs. its Hydroxylated Derivative: A Comparative Analysis of Aphid Deterrent Activity

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Compound of Interest

Compound Name: *Dihydrojasmane*

Cat. No.: *B1670601*

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A comprehensive examination of **Dihydrojasmane** and its hydroxylated counterpart, (+)-(R)-4-hydroxy**dihydrojasmane**, reveals a significant increase in biological activity with the addition of a hydroxyl group, transforming a non-deterrent compound into an effective aphid repellent. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies, for researchers and professionals in drug development and related scientific fields.

Performance Comparison: Aphid Settling Deterrence

Experimental evidence demonstrates a stark contrast in the aphid-deterrent properties of **Dihydrojasmane** and its hydroxylated derivative. In a choice test, the hydroxylated form exhibited significant settling deterrence against the peach potato aphid (*Myzus persicae*), while **Dihydrojasmane** itself showed no such activity^[1]. The efficacy of a compound as a deterrent is quantified using the relative index of deterrence (DI).

Compound	Target Organism	Biological Activity	Quantitative Data (Deterrence Index - DI)
Dihydrojasnone	Peach Potato Aphid (Myzus persicae)	Non-deterrent	Not deterrent
(+)-(R)-4-hydroxydihydrojasnone	Peach Potato Aphid (Myzus persicae)	Settling deterrent	Deterrent

Table 1: Comparative Aphid Deterrent Activity. The Deterrence Index (DI) is calculated as $(C-T)/(C+T)$, where C is the number of aphids on the control leaf and T is the number of aphids on the treated leaf. A positive DI value indicates deterrence. While the precise numerical DI value for (+)-(R)-4-hydroxy**dihydrojasnone** was not available in the reviewed literature, the study conclusively categorized it as a deterrent, unlike its parent compound[1].

Experimental Protocols

Aphid Settling Choice Test

This experiment evaluates the preference of aphids for treated versus untreated surfaces, providing a measure of the repellent or attractant properties of a test compound.

Objective: To determine the settling preference of *Myzus persicae* on surfaces treated with **Dihydrojasnone** or (+)-(R)-4-hydroxy**dihydrojasnone** compared to a control.

Materials:

- Test compounds (**Dihydrojasnone**, (+)-(R)-4-hydroxy**dihydrojasnone**)
- Solvent (e.g., acetone)
- Petri dishes or similar choice arenas
- Leaf discs or artificial diet sachets
- Peach potato aphids (*Myzus persicae*), age-synchronized

- Fine paintbrush
- Growth chamber or controlled environment room

Procedure:

- Preparation of Test Solutions: Prepare solutions of **Dihydrojasmone** and (+)-(R)-4-hydroxy**dihydrojasmone** at a standardized concentration in a suitable solvent. A control solution containing only the solvent should also be prepared.
- Treatment Application: In each choice arena, apply the test solution to one half (e.g., one leaf disc) and the control solution to the other half. Allow the solvent to evaporate completely.
- Aphid Introduction: Carefully introduce a predetermined number of age-synchronized aphids into the center of the choice arena using a fine paintbrush.
- Incubation: Place the arenas in a growth chamber with controlled temperature, humidity, and photoperiod (e.g., 18°C, 60% RH, 16:8 L:D photoperiod)[2].
- Data Collection: After a specific time interval (e.g., 24 hours), count the number of aphids settled on the treated surface and the control surface.
- Calculation of Deterrence Index (DI): Calculate the DI using the formula: $DI = (C - T) / (C + T)$, where C is the number of aphids on the control surface and T is the number of aphids on the treated surface.
- Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed preferences.

Synthesis of (+)-(R)-4-hydroxydihydrojasmone via Microbial Transformation

Hydroxylation of **Dihydrojasmone** can be achieved with high regio- and enantioselectivity using microbial biocatalysts. The fungus *Absidia cylindrospora* has been shown to be effective for this transformation[3][4].

Objective: To synthesize (+)-(R)-4-hydroxy**dihydrojasmone** from **Dihydrojasmone** using *Absidia cylindrospora*.

Materials:

- *Absidia cylindrospora* culture
- Culture medium (e.g., malt extract, glucose, peptone)
- **Dihydrojasmone**
- Acetone
- Shaker incubator
- Organic solvent for extraction (e.g., ethyl acetate)
- Chromatography apparatus for purification (e.g., column chromatography)

Procedure:

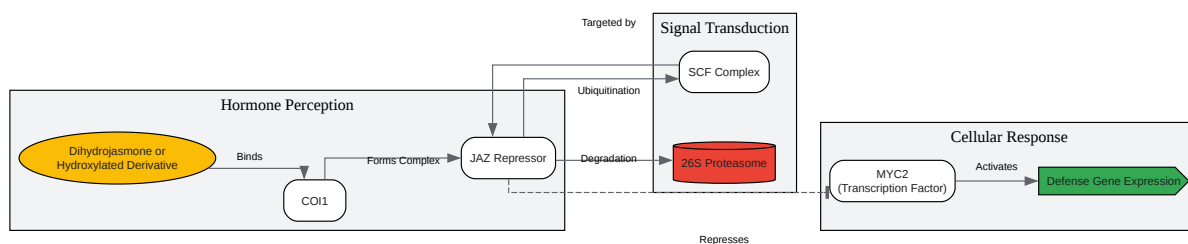
- **Fungal Culture Preparation:** Inoculate a suitable liquid culture medium with *Absidia cylindrospora* and grow in a shaker incubator until a dense mycelial culture is obtained.
- **Substrate Addition:** Prepare a solution of **Dihydrojasmone** in a minimal amount of acetone and add it to the fungal culture.
- **Incubation and Transformation:** Continue the incubation under controlled conditions (e.g., specific temperature and shaking speed) for a predetermined period (e.g., 4-6 days) to allow for the biotransformation to occur[3].
- **Extraction:** After the incubation period, separate the mycelium from the culture broth. Extract the broth and the mycelium with an organic solvent.
- **Purification:** Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the resulting crude product using chromatography to isolate (+)-(R)-4-hydroxy**dihydrojasmone**.

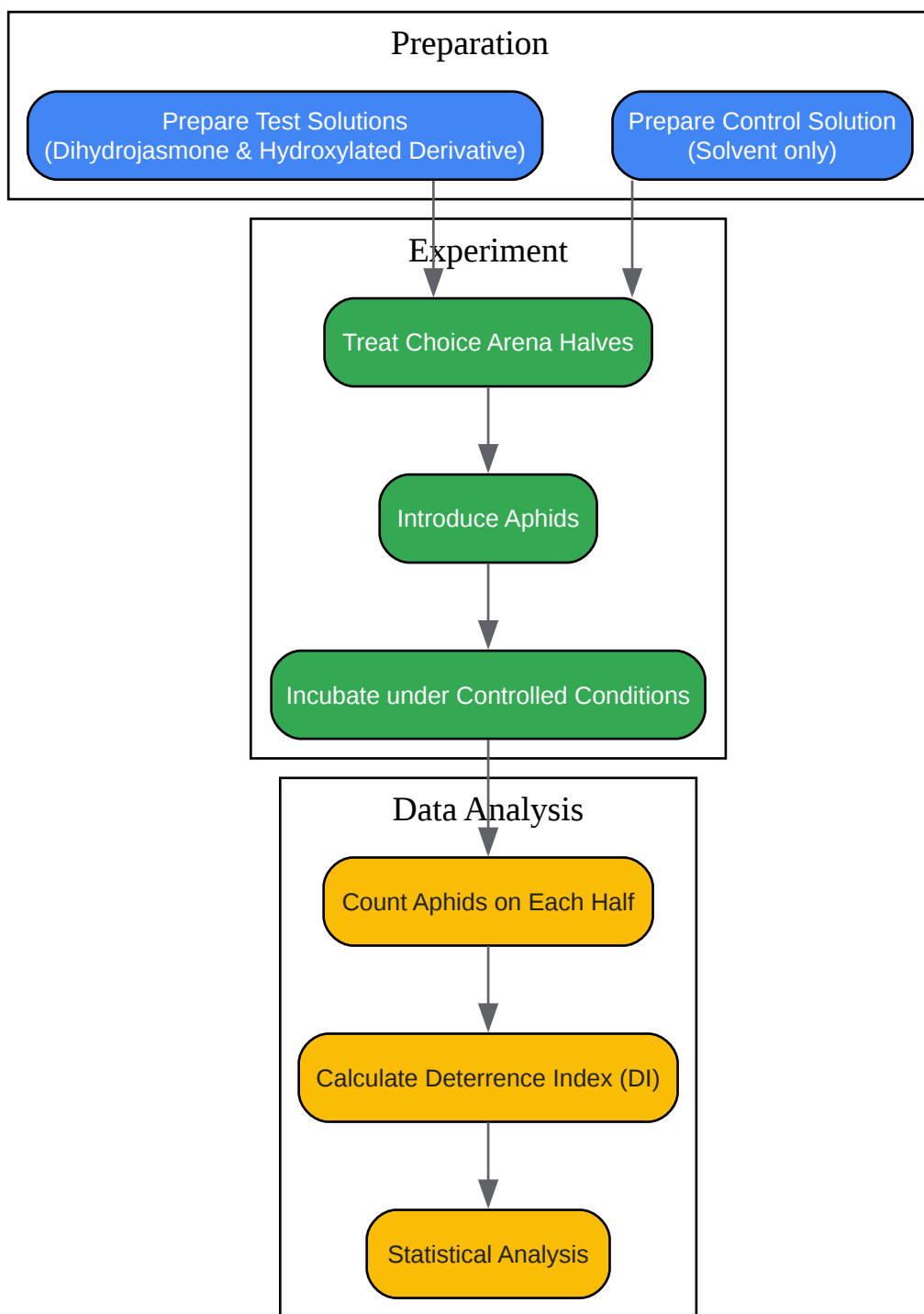
- Characterization: Confirm the structure and stereochemistry of the purified product using spectroscopic methods (e.g., NMR, mass spectrometry).

Signaling Pathway and Mechanism of Action

Jasmonates, including **Dihydrojasmane** and its derivatives, are key signaling molecules in plant defense against herbivores. The canonical jasmonate signaling pathway is initiated by the binding of the active form of jasmonate, jasmonoyl-isoleucine (JA-Ile), to a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and a JASMONATE ZIM-domain (JAZ) repressor protein. This binding event leads to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome. The degradation of the JAZ repressor releases transcription factors, such as MYC2, which then activate the expression of a wide range of defense-related genes.

While it is plausible that **Dihydrojasmane** and its hydroxylated derivative exert their effects through this pathway, direct experimental evidence of their binding affinities to the COI1-JAZ complex is currently lacking. The increased biological activity of the hydroxylated derivative suggests that the hydroxyl group may enhance its binding to the co-receptor complex, thereby more effectively initiating the downstream defense signaling cascade. Further research is needed to elucidate the precise molecular interactions of these compounds within the jasmonate signaling pathway.





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